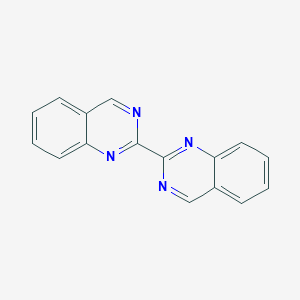
2,2'-Biquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Biquinazoline is an aromatic biheterocyclic compound consisting of two quinazoline units connected at the 2-position. This compound is known for its planar conformation in the solid state, which minimizes dipole moments and maximizes conjugation between the rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biquinazoline typically involves multi-step reactions. One common method starts with 2-aminobenzylamine, which undergoes a series of reactions involving chloroform, polymer-supported bi-metallic platinum/iridium alloyed nanoclusters, and hydrogen chloride in ethyl acetate . Another method involves the use of titanium tetrachloride and samarium powder in anhydrous tetrahydrofuran under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for 2,2’-Biquinazoline are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure higher yields and purity.
化学反应分析
Types of Reactions: 2,2’-Biquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,2’-diones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the quinazoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Quinazoline-2,2’-diones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
科学研究应用
2,2’-Biquinazoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2’-Biquinazoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
相似化合物的比较
2,2’-Biquinazoline can be compared with other similar biheterocyclic compounds:
- 2,2’-Biquinoxaline
- 2,2’-Bibenzoxazole
- 2,2’-Bibenzothiazole
- 3,3’-Biquinoline
Uniqueness: What sets 2,2’-Biquinazoline apart is its planar conformation in the solid state, which enhances conjugation and stability . This property makes it particularly useful in applications requiring stable and highly conjugated systems.
生物活性
2,2'-Biquinazoline, a compound derived from the fusion of two quinazoline units, has garnered attention for its diverse biological activities. This article explores its antibacterial properties, antioxidant capabilities, and potential therapeutic applications based on various studies.
Antibacterial Activity
Recent research has highlighted the antibacterial efficacy of this compound derivatives. A study evaluated the activity of copper complexes with this compound against multi-drug resistant (MDR) strains of bacteria. The findings indicated that certain phosphine ligands derived from fluoroquinolones exhibited excellent antibacterial activity against reference strains such as Staphylococcus aureus and Escherichia coli. However, the activity against MDR strains was generally weaker .
Table 1: Antibacterial Activity of this compound Complexes
| Compound Type | Reference Strains Efficacy | MDR Strains Efficacy |
|---|---|---|
| Copper(I) Complexes | High | Moderate |
| Copper(II) Complexes | Moderate | Low |
| Phosphine Ligands | High | Variable |
Antioxidant Properties
The antioxidant potential of 4,4'-dicarboxy-2,2'-biquinoline complexes has been investigated through the measurement of total reducing capacity (TRC). The method developed showed a strong correlation between TRC values and traditional antioxidant assays such as DPPH. This suggests that derivatives of this compound may play a significant role in scavenging free radicals and could be beneficial in preventing oxidative stress-related diseases .
Table 2: Total Reducing Capacity (TRC) Comparison
| Sample Type | TRC Value (mg GAE/g sample) | DPPH Correlation (r²) |
|---|---|---|
| Brazilian Plant Extracts | Varies (25-100) | 0.959 |
| Polyphenol Standards | High (up to 150) | 0.919 |
Case Studies and Research Findings
-
Case Study on Antimicrobial Resistance :
A study focused on the resistance mechanisms of Pseudomonas aeruginosa to fluoroquinolones demonstrated that modifications in the spatial conformation of biquinazoline derivatives could enhance their binding affinity to bacterial targets. This indicates a promising avenue for developing new antibiotics based on structural modifications of biquinazoline . -
Antioxidant Activity Assessment :
In another investigation, the antioxidant activities of various biquinazoline derivatives were assessed using both TRC and DPPH methods. The results indicated that these compounds could effectively reduce oxidative stress markers in biological samples, supporting their potential use in therapeutic applications against oxidative damage .
属性
CAS 编号 |
735-72-8 |
|---|---|
分子式 |
C16H10N4 |
分子量 |
258.28 g/mol |
IUPAC 名称 |
2-quinazolin-2-ylquinazoline |
InChI |
InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H |
InChI 键 |
NHEHHNKXNRMJLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















